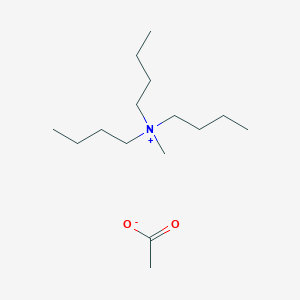![molecular formula C18H34N4O4S B14891671 N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide](/img/structure/B14891671.png)
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide is an organic compound with a complex structure that includes biotin, a vitamin B7 derivative, and a polyether chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide typically involves multiple steps. One common method starts with the protection of the amino group in 3-aminopropylamine using a protecting group such as tert-butoxycarbonyl (Boc). The protected amine is then reacted with ethylene oxide to form the polyether chain. The final step involves the conjugation of the biotin moiety to the polyether chain through an amide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and polyether chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while oxidation can produce N-oxides .
Applications De Recherche Scientifique
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of polymers and other materials with enhanced properties.
Mécanisme D'action
The mechanism of action of N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide involves its ability to form stable conjugates with biomolecules. The biotin moiety binds to avidin or streptavidin with high affinity, making it useful in various biochemical assays. The polyether chain provides flexibility and solubility, enhancing the compound’s interaction with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-[3-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2,2,2-trifluoroacetamide
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
Uniqueness
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide is unique due to its combination of biotin and a polyether chain, which provides both high affinity binding and flexibility. This makes it particularly useful in applications requiring stable and specific bioconjugation .
Propriétés
Formule moléculaire |
C18H34N4O4S |
|---|---|
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-(3-aminopropoxy)ethoxy]propyl]pentanamide |
InChI |
InChI=1S/C18H34N4O4S/c19-7-3-9-25-11-12-26-10-4-8-20-16(23)6-2-1-5-15-17-14(13-27-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |
Clé InChI |
PWJDUORZQZTECF-ZOBUZTSGSA-N |
SMILES isomérique |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCCN)NC(=O)N2 |
SMILES canonique |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCCN)NC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


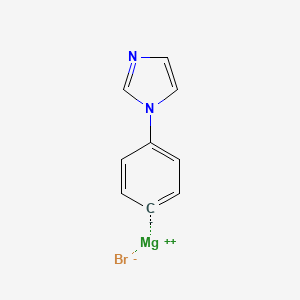
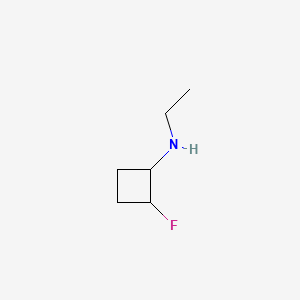
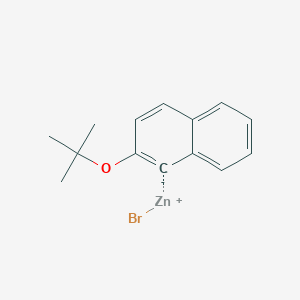
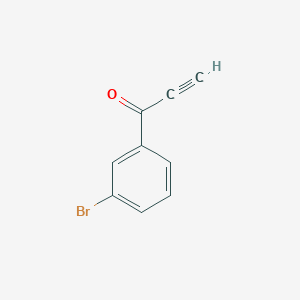
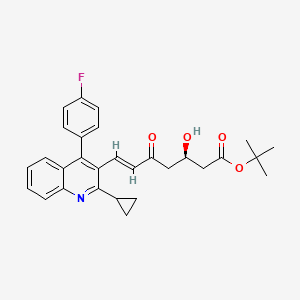
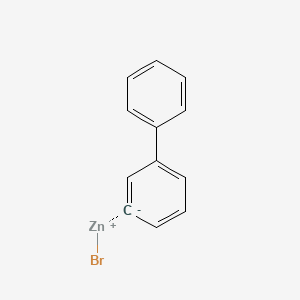

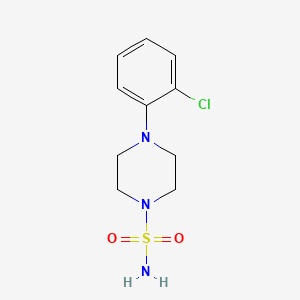
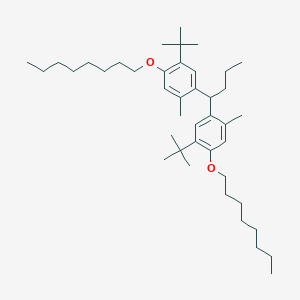
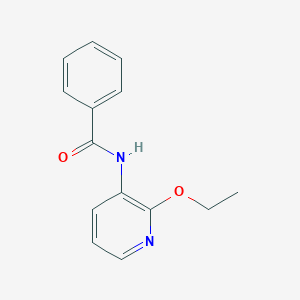
![[3-(3-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14891653.png)


